molecular formula C19H20N4O6S3 B397204 N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE CAS No. 664371-61-3

N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE

Cat. No.: B397204
CAS No.: 664371-61-3
M. Wt: 496.6g/mol
InChI Key: PMKMZCUWOMVQBX-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinyl ring, sulfonyl groups, and an acetylamino phenyl moiety. Its molecular formula is C18H18N4O5S3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-acetylaminobenzenesulfonyl chloride with thiazolidine-2-thione in the presence of a base, followed by further reactions to introduce the sulfonyl and acetylamino groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The sulfonyl and thiazolidinyl groups play crucial roles in these interactions, contributing to the compound’s specificity and potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[4-[(Z)-[3-(4-acetamidophenyl)sulfonyl-1,3-thiazolidin-2-ylidene]amino]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O6S3/c1-13(24)20-15-3-7-17(8-4-15)31(26,27)22-19-23(11-12-30-19)32(28,29)18-9-5-16(6-10-18)21-14(2)25/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,25)/b22-19-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKMZCUWOMVQBX-QOCHGBHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C\2/N(CCS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 3
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 4
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-{[(2Z)-2-[(4-ACETAMIDOBENZENESULFONYL)IMINO]-13-THIAZOLIDIN-3-YL]SULFONYL}PHENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.